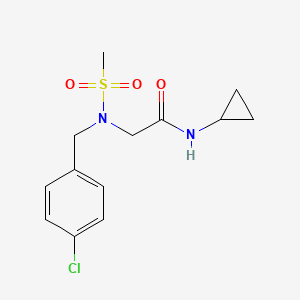

![molecular formula C17H26N2OS B4620103 2-[(4-methylbenzyl)thio]-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4620103.png)

2-[(4-methylbenzyl)thio]-N-[3-(1-pyrrolidinyl)propyl]acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-[(4-methylbenzyl)thio]-N-[3-(1-pyrrolidinyl)propyl]acetamide involves complex organic synthesis routes. For example, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including modifications at various positions to enhance opioid kappa agonist properties, indicates a methodological approach to altering the core structure for desired biological activities (Costello et al., 1991). These methods often involve starting from chiral amino acids and introducing various alkyl and aryl substituents, showcasing the intricate steps required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been analyzed through techniques such as conformational analysis, indicating the importance of the molecule's ability to adopt specific conformations for biological activity. This is particularly relevant for compounds designed as opioid kappa agonists, where the molecular conformation closely relates to their efficacy and selectivity (Costello et al., 1991).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves their interaction with biological targets, such as opioid receptors. Their design incorporates functional groups that facilitate specific interactions, leading to potent and selective agonist or antagonist properties. The modification of these compounds through reactions such as N-alkylation or acylation can significantly impact their biological activities and receptor selectivities (Grimwood et al., 2011).

Applications De Recherche Scientifique

Pharmacological Characterization and Potential Applications

- Kappa-Opioid Receptor Antagonism : A study highlighted the pharmacological characterization of a compound similar to 2-[(4-methylbenzyl)thio]-N-[3-(1-pyrrolidinyl)propyl]acetamide, known as PF-04455242. This compound is a novel κ-opioid receptor antagonist with high affinity for human, rat, and mouse KORs, showing potential for treating depression and addiction disorders. It also demonstrated efficacy in animal models, including antidepressant-like effects and attenuation of stress-induced behaviors (Grimwood et al., 2011).

Synthesis and Biological Evaluation

Potent Kappa-Opioid Agonists : Research involving the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, related to the compound , has led to the discovery of potent kappa-opioid agonists. These compounds exhibited significant analgesic effects in animal models, indicating their potential therapeutic applications (Barlow et al., 1991).

Conformational Analysis in Drug Development : Another study conducted conformational analysis of similar N-[2-(1-pyrrolidinyl)ethyl]acetamides, leading to the development of novel opioid kappa agonists. These compounds showed high potency in vitro and exhibited naloxone-reversible analgesic effects in animal models, demonstrating their potential as therapeutic agents (Costello et al., 1991).

Chemical Properties and Applications

Solubility Analysis and Pharmaceutical Implications : A study on the solubility of various compounds, including acetamides, highlighted the importance of understanding solubility behavior for pharmaceutical applications. The research emphasized the use of multiple regression analysis for solubility data, aiding in the development of pharmaceutical formulations (Grant et al., 1984).

Polymer Synthesis and Phase Transfer Catalysis : Research on the synthesis of polymers containing acetamide structures, such as N-Methyl-N-(p-vinylbenzyl) acetamide, demonstrated their effectiveness as phase transfer catalysts in nucleophilic substitution reactions. This indicates potential applications in chemical synthesis and industrial processes (Kondo et al., 1986).

Synthesis and Antitumor Evaluation : A study focused on synthesizing heterocyclic compounds derived from cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds exhibited high inhibitory effects on various human cancer cell lines, indicating their potential as antitumor agents (Shams et al., 2010).

Propriétés

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]-N-(3-pyrrolidin-1-ylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2OS/c1-15-5-7-16(8-6-15)13-21-14-17(20)18-9-4-12-19-10-2-3-11-19/h5-8H,2-4,9-14H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANYFDXKLAYLAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(=O)NCCCN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-methyl-1H-benzimidazole](/img/structure/B4620021.png)

![N-[4-(benzyloxy)phenyl]-4-[methyl(phenylsulfonyl)amino]butanamide](/img/structure/B4620029.png)

![1-[(2,6-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4620032.png)

![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4620048.png)

![2-{4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4620055.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B4620063.png)

![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(4-methylphenyl)acetamide](/img/structure/B4620080.png)

![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4620096.png)

![N-allyl-2-{[3-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4620108.png)

![methyl ({5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4620127.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B4620131.png)

![isopropyl 5-(aminocarbonyl)-2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4620135.png)